Cas no 63416-65-9 (4-(2-fluorophenyl)butan-2-one)
4-(2-fluorophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 4-(2-fluorophenyl)-
- 4-(2-fluorophenyl)butan-2-one
- GDRXVYJUCGIYLB-UHFFFAOYSA-N
- 4-(2-Fluorophenyl)-2-butanone
- MFCD00517913
- AKOS009391357
- SCHEMBL9220937
- EN300-77917
- F72377
- CS-0261256
- BS-45867
- 63416-65-9
- Z406376954
- NCA41665
-
- MDL: MFCD00517913
- Inchi: 1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
- InChI Key: GDRXVYJUCGIYLB-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CCC(C)=O
Computed Properties
- Exact Mass: 166.079393132g/mol
- Monoisotopic Mass: 166.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
4-(2-fluorophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589713-25mg |
4-(2-fluorophenyl)butan-2-one |
63416-65-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589713-50mg |
4-(2-fluorophenyl)butan-2-one |
63416-65-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589713-250mg |
4-(2-fluorophenyl)butan-2-one |
63416-65-9 | 250mg |
$ 275.00 | 2022-06-05 | ||
| A2B Chem LLC | AV69958-100mg |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 90% | 100mg |
$67.00 | 2024-04-19 | |
| A2B Chem LLC | AV69958-250mg |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 90% | 250mg |
$113.00 | 2024-04-19 | |
| A2B Chem LLC | AV69958-1g |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 90% | 1g |
$304.00 | 2024-04-19 | |
| A2B Chem LLC | AV69958-5g |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 90% | 5g |
$571.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331926-50mg |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 95% | 50mg |
¥1382.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331926-100mg |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 95% | 100mg |
¥1788.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331926-250mg |
4-(2-Fluorophenyl)butan-2-one |
63416-65-9 | 95% | 250mg |
¥2714.00 | 2024-05-06 |
4-(2-fluorophenyl)butan-2-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-(2-fluorophenyl)butan-2-one
Introduction to 4-(2-fluorophenyl)butan-2-one (CAS No. 63416-65-9) and Its Applications in Modern Chemical Research
The compound 4-(2-fluorophenyl)butan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 63416-65-9, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This ketone derivative, featuring a fluorophenyl group and a butan-2-one backbone, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenyl ring introduces unique electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the exploration of fluorinated aromatic compounds has been extensively studied due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The 4-(2-fluorophenyl)butan-2-one structure exemplifies this trend, as it combines the lipophilicity of the butan-2-one moiety with the electronic modulation provided by the fluorine substituent. This combination has been exploited in the development of central nervous system (CNS) drugs, where fluorine atoms are known to enhance blood-brain barrier penetration.
One of the most compelling aspects of 4-(2-fluorophenyl)butan-2-one is its role as an intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel ligands for various biological targets, including G-protein coupled receptors (GPCRs), serine/threonine proteases, and enzymes involved in neurotransmitter synthesis. For instance, derivatives of this molecule have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are crucial in treating neurodegenerative disorders such as Parkinson’s disease. The fluorine atom’s ability to modulate electron density has been particularly useful in optimizing binding interactions with these targets.
Recent advancements in computational chemistry have further highlighted the significance of 4-(2-fluorophenyl)butan-2-one. Molecular docking studies have demonstrated that subtle modifications around the fluorophenyl ring can significantly alter receptor binding affinities. For example, replacing the methyl group at the 3-position of the butan-2-one with a halogen or another heteroatom has been shown to enhance potency against certain enzyme targets. These insights have guided synthetic strategies aimed at maximizing bioactivity while maintaining structural simplicity.
The pharmaceutical industry has also shown interest in 4-(2-fluorophenyl)butan-2-one as a precursor for drug candidates targeting metabolic diseases. Fluorinated ketones are known to exhibit improved bioavailability and resistance to metabolic degradation, making them attractive for long-term therapeutic applications. Preclinical studies have suggested that derivatives of this compound may have potential in modulating lipid metabolism and glucose homeostasis, areas of increasing importance given the global rise in diabetes and obesity.
From an industrial perspective, the synthesis of 4-(2-fluorophenyl)butan-2-one presents both challenges and opportunities. While traditional methods involve multi-step organic transformations, recent developments in catalytic processes have enabled more efficient routes to this intermediate. Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium or copper catalysts, have been employed to introduce fluorine atoms into aromatic systems with high selectivity. Such advances not only reduce production costs but also minimize waste generation, aligning with green chemistry principles.
The role of 4-(2-fluorophenyl)butan-2-one extends beyond pharmaceuticals into materials science and agrochemicals. Its structural motif has been incorporated into liquid crystals and organic semiconductors due to its ability to self-assemble into ordered structures. In agrochemistry, fluorinated ketones are being explored as intermediates for developing novel pesticides with enhanced efficacy and environmental compatibility.
In conclusion, 4-(2-fluorophenyl)butan-2-one (CAS No. 63416-65-9) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact across multiple disciplines. Its unique structural features continue to inspire new research directions, from drug discovery to advanced materials. As our understanding of molecular interactions deepens, compounds like this will undoubtedly play an increasingly pivotal role in shaping future innovations.
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